molecular formula C14H14F3NO4 B13504534 2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B13504534
M. Wt: 317.26 g/mol
InChI Key: VZIKFWUQVWHBQS-UHFFFAOYSA-N
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Description

2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl-substituted cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: The trifluoromethyl-substituted cyclopropyl ring can be synthesized through a cyclopropanation reaction using appropriate reagents and catalysts.

    Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base.

    Amino group incorporation: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Final coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group and the trifluoromethyl-substituted cyclopropyl ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
  • 2-{[(benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
  • (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

Uniqueness

2-{[(benzyloxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclopropyl]acetic acid is unique due to the presence of the trifluoromethyl-substituted cyclopropyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14F3NO4

Molecular Weight

317.26 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C14H14F3NO4/c15-14(16,17)13(6-7-13)10(11(19)20)18-12(21)22-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,21)(H,19,20)

InChI Key

VZIKFWUQVWHBQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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